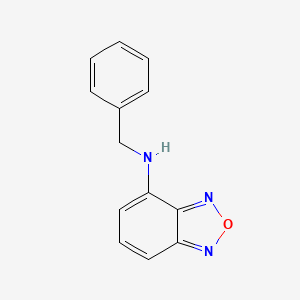

![molecular formula C15H12N2OS B5656827 2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5656827.png)

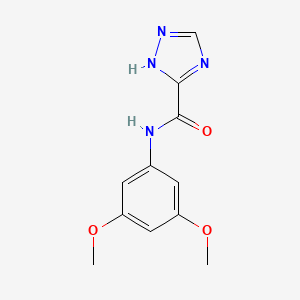

2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one" is part of the benzothiazine derivatives, which are recognized for their potent antitumor properties and selective activity against human-derived tumor cell lines in vitro and in vivo. These compounds undergo specific biotransformations, and their activity can be modulated by various substitutions on the benzothiazole nucleus to improve their bioavailability and pharmacological profiles.

Synthesis Analysis

The synthesis of benzothiazine derivatives involves multicomponent reactions, including the interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles. This process can yield either the target 2-amino-4H-pyrans or new products like stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), depending on the reactants used. Adjustments in the reaction conditions allow for the selective synthesis of the desired compounds, highlighting the complexity and versatility of these synthetic routes (Lega et al., 2016).

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine core, often substituted with various groups that significantly influence their biological activity and physicochemical properties. The structure-activity relationship (SAR) studies reveal that modifications on the benzothiazole nucleus, such as the introduction of fluorine atoms or amino acid conjugation, play a crucial role in enhancing the antitumor activity of these compounds by improving their metabolic stability and solubility (Bradshaw et al., 2002).

Chemical Reactions and Properties

Benzothiazine derivatives engage in various chemical reactions, including cyclodehydration, ring cleavage, and complex formation with metals. These reactions are pivotal for modifying the chemical structure to enhance biological activity or to facilitate the synthesis of novel derivatives with potential therapeutic applications. The chemical reactivity of these compounds is influenced by their structural features, which can be strategically modified to obtain specific reactivity profiles (Pattarawarapan et al., 2016).

Physical Properties Analysis

The physical properties of benzothiazine derivatives, such as solubility, melting point, and crystal structure, are directly influenced by their molecular architecture. Modifications in the molecular structure, through substitution or the introduction of functional groups, can significantly alter these properties, affecting their pharmacokinetic profiles and suitability for drug formulation (Beloglazkina et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, of benzothiazine derivatives are critical for their antitumor activity. These properties are modulated by structural modifications, enabling the selective targeting of tumor cells, induction of specific metabolic pathways, and interaction with DNA to exert cytotoxic effects. The development of prodrugs and derivatives with enhanced water solubility and metabolic stability represents a significant advancement in the therapeutic application of benzothiazine derivatives (Bradshaw et al., 2002; Hutchinson et al., 2001).

Eigenschaften

IUPAC Name |

2-(4-methylanilino)-3,1-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)16-15-17-13-5-3-2-4-12(13)14(18)19-15/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUHWYYHTLENLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

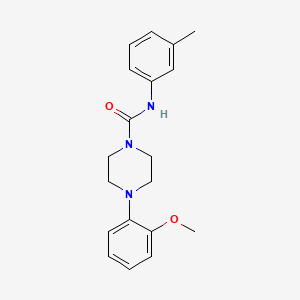

![2,4,5-trimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5656755.png)

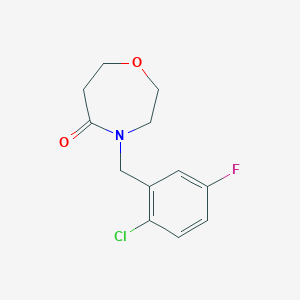

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5656781.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5656785.png)

![3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)

![1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5656792.png)

![ethyl 4-[(3-acetylphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5656808.png)

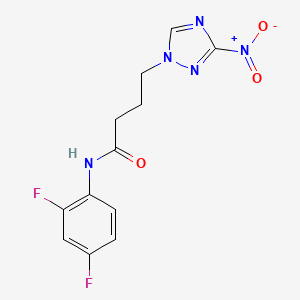

![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5656838.png)